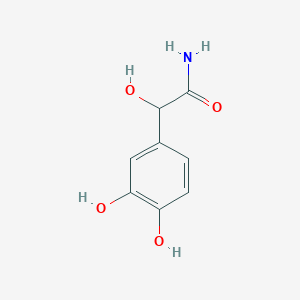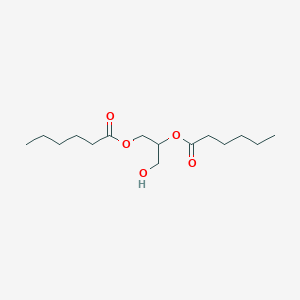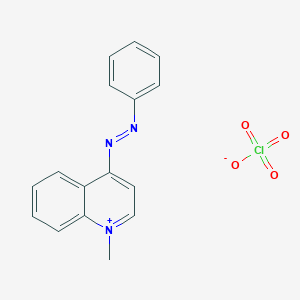
1-Methyl-4-(phenylazo)-quinolinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(phenylazo)-quinolinium perchlorate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of quinolinium salts and is characterized by the presence of a phenylazo group attached to the quinolinium ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(phenylazo)-quinolinium perchlorate typically involves the following steps:
Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives. The process often involves the cyclization of aniline with aldehydes or ketones under acidic conditions to form the quinolinium ring.
Introduction of the Phenylazo Group: The phenylazo group is introduced through a diazotization reaction. Aniline is first converted to a diazonium salt using sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with the quinolinium core to form the phenylazo-quinolinium compound.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the phenylazo-quinolinium compound with perchloric acid.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-Methyl-4-(phenylazo)-quinolinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinolinium N-oxide derivatives.
Reduction: Reduction of the phenylazo group can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst. This results in the formation of the corresponding aniline derivative.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenylazo group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(phenylazo)-quinolinium perchlorate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. It also serves as a precursor for the synthesis of other quinolinium derivatives.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label and track biological molecules in various assays.
Medicine: The compound has shown potential in medicinal chemistry as a candidate for drug development. Its ability to interact with biological targets makes it a subject of interest for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications in the textile and printing industries.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(phenylazo)-quinolinium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The phenylazo group plays a crucial role in these interactions, as it can undergo reversible redox reactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(phenylazo)-quinolinium perchlorate can be compared with other similar compounds, such as:
4-(Phenylazo)quinoline: This compound lacks the methyl group on the quinolinium ring, which can influence its chemical reactivity and biological activity.
1-Methylquinolinium iodide: This compound lacks the phenylazo group, making it less versatile in terms of chemical reactions and applications.
4-(Phenylazo)pyridine: This compound has a pyridine ring instead of a quinolinium ring, which can affect its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of the quinolinium core and the phenylazo group, providing a distinct set of chemical and biological properties that make it valuable for various applications.
Eigenschaften
IUPAC Name |
(1-methylquinolin-1-ium-4-yl)-phenyldiazene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N3.ClHO4/c1-19-12-11-15(14-9-5-6-10-16(14)19)18-17-13-7-3-2-4-8-13;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPVFQQMHUZSPH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376232 |
Source


|
| Record name | 1-Methyl-4-(phenylazo)-quinolinium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-12-7 |
Source


|
| Record name | 1-Methyl-4-(phenylazo)-quinolinium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
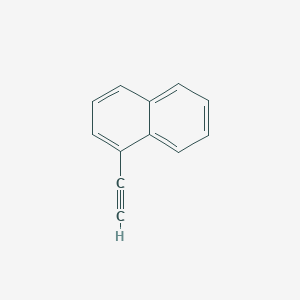
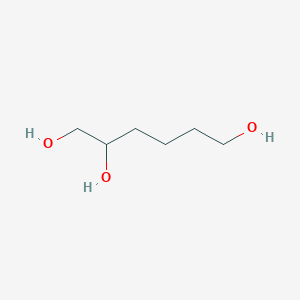
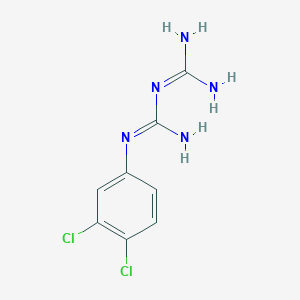

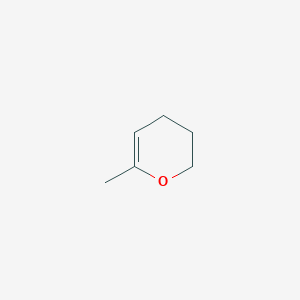
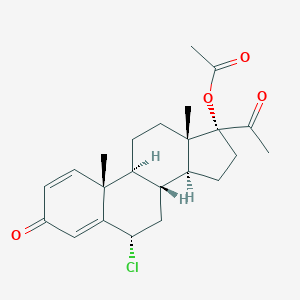
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
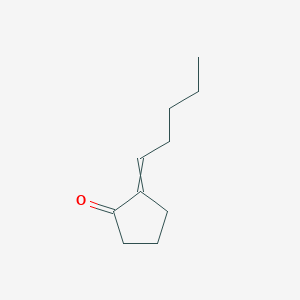
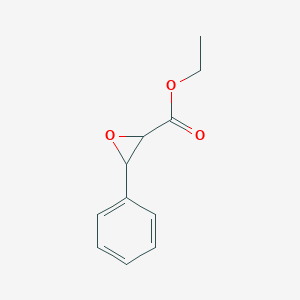
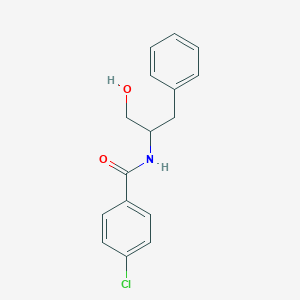
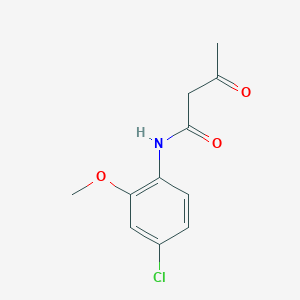
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
